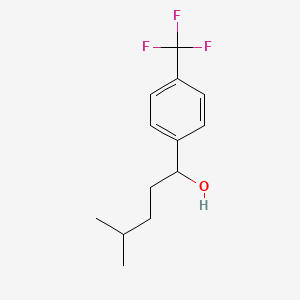

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Description

BenchChem offers high-quality 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBZJKZBSCOAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676811 | |

| Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246646-00-3 | |

| Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Executive Summary & Strategic Importance

Target Molecule: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Molecular Formula:

This guide details the synthesis of a critical fluorinated building block often utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The para-trifluoromethyl (

We present two distinct synthetic pathways:

-

Route A (Racemic): A convergent Grignard addition for rapid generation of material for initial biological screening.

-

Route B (Enantioselective): A Corey-Bakshi-Shibata (CBS) reduction pathway for generating high-enantiomeric excess (ee) chiral alcohols, essential for late-stage drug development.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C1–C2 bond (alkyl chain addition) or the C1–O bond (reduction).

Figure 1: Retrosynthetic tree illustrating the convergent Grignard route (Red) and the asymmetric reduction route (Green).[1]

Route A: Convergent Grignard Addition (Racemic)

Objective: Rapid synthesis of racemic alcohol. Mechanism: Nucleophilic addition of an alkyl carbanion to an activated aldehyde.

Mechanistic Insight

The

-

Implication: The reaction will be faster and more exothermic than with unsubstituted benzaldehyde. Strict temperature control (

C) is required to prevent over-alkylation or Tishchenko-type side reactions.[1]

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 4-(Trifluoromethyl)benzaldehyde | Electrophile | 1.0 | Commercial solid; purity critical.[1] |

| Isopentylmagnesium bromide | Nucleophile | 1.2 | Prepared in situ or 2.0M in Et₂O. |

| THF (Anhydrous) | Solvent | N/A | Must be <50 ppm H₂O. |

| NH₄Cl (Sat. Aq.) | Quench | Excess | Buffers pH to prevent dehydration. |

Step-by-Step Protocol

Step 1: Preparation of Isopentylmagnesium Bromide

Note: If purchasing commercial Grignard, skip to Step 2.

-

Setup: Oven-dried 3-neck flask, reflux condenser, addition funnel,

atmosphere. -

Activation: Add Mg turnings (1.3 eq) and a single crystal of

. Flame dry gently under vacuum/nitrogen cycle. -

Initiation: Add 10% of total 1-bromo-3-methylbutane in minimal THF. Warm gently until turbidity/bubbling is observed (initiation).

-

Propagation: Add remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

Step 2: Grignard Addition[2]

-

Cooling: Cool the Grignard solution to

C using an ice/salt bath. -

Addition: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes.

-

Critical Control Point: Internal temperature must not exceed

C. The

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Cool to

C. Slowly add saturated -

Workup: Extract with

(3x). Wash combined organics with brine. Dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Route B: Asymmetric Synthesis (CBS Reduction)

Objective: Synthesis of a single enantiomer (e.g., (R)-alcohol). Pre-requisite: Synthesis of the ketone intermediate (4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one), easily accessible via oxidation of the Route A product (Swern Oxidation) or Grignard addition to 4-(trifluoromethyl)benzonitrile.[1]

The CBS Catalytic Cycle

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride attack.[1]

Figure 2: The CBS catalytic cycle.[1] The catalyst activates borane (Lewis acid) and coordinates the ketone (Lewis base), ensuring facial selectivity.[4][5]

Protocol: Enantioselective Reduction

-

Drying: Flame-dry a round-bottom flask under

. -

Catalyst Loading: Add (R)-Me-CBS catalyst (0.1 eq, 10 mol%) and anhydrous THF.

-

Borane Addition: Add

(0.6 eq) to the catalyst solution at RT. Stir 15 min. -

Substrate Addition: Dissolve the ketone (1.0 eq) in THF. Add slowly to the catalyst mixture over 1 hour.

-

Why slow addition? Keeps the concentration of unreacted ketone low, preventing non-catalyzed (racemic) background reduction by free borane.

-

-

Quench: Add MeOH slowly (gas evolution:

). -

Workup: Standard aqueous extraction and silica purification.

Characterization & Data

The presence of the

Expected NMR Data

| Nucleus | Shift ( | Multiplicity | Assignment |

| -62.5 ppm | Singlet | ||

| 7.60 ppm | Doublet (J=8Hz) | Aryl protons ( | |

| 7.45 ppm | Doublet (J=8Hz) | Aryl protons ( | |

| 4.75 ppm | Triplet/dd | ||

| 0.88 ppm | Doublet | Terminal Methyls (Isopentyl) |

Quality Control (HPLC)

-

Column: Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane/Isopropanol (95:5).

-

Detection: UV at 254 nm.

-

Target: >98% purity, >95% ee (for Route B).

Safety & Handling

-

Trifluoromethyl Stability: The

bond is metabolically and chemically robust. However, under extremely forcing basic conditions (e.g., molten sodium), it can decompose. Standard Grignard/CBS conditions are safe. -

Grignard Reagents: Pyrophoric. All glassware must be oven-dried (

C).[1] Use a positive pressure of Nitrogen or Argon. -

Borane (

): Toxic and highly flammable. Quench with MeOH in a fume hood to manage

References

-

Grignard Addition to Fluorinated Aldehydes

- Title: Grignard Reactions with 3-(Trifluoromethyl)

-

Source: BenchChem Technical Support.[6]

- aldehyde reactivity).

-

CBS Reduction Mechanism

-

Properties of Trifluoromethyl Group

-

Safety Data (Precursor)

-

Title: 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.[1]

- Source: Fisher Scientific.

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Physicochemical Properties of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Content Type: Technical Monograph & Research Guide Subject: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (CAS 1245806-42-1)[1][2][3]

Executive Summary

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a specialized fluorinated benzylic alcohol intermediate used primarily in the synthesis of pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) and potential androgen receptor modulators. Characterized by a chiral carbinol center and a lipophilic trifluoromethyl (

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and stability profile, designed to support researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[2][4][5][6][7]

| Attribute | Detail |

| IUPAC Name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol |

| CAS Number | 1245806-42-1 |

| Molecular Formula | |

| Molecular Weight | 246.27 g/mol |

| SMILES | CC(C)CCC(O)c1ccc(C(F)(F)F)cc1 |

| Chirality | Yes (C1 is a stereocenter).[4][5][6] Exists as (R)- and (S)- enantiomers. |

| Structural Class | Secondary Benzylic Alcohol; Trifluoromethylarene |

Structural Logic

The molecule consists of a 4-(trifluoromethyl)phenyl head group attached to a 4-methylpentyl tail via a chiral hydroxymethylene bridge.

-

Electronic Effect: The para-

group is strongly electron-withdrawing ( -

Lipophilicity: The combination of the bulky isopentyl chain and the fluorinated ring creates a highly lipophilic domain, facilitating interaction with hydrophobic binding pockets (e.g., in GPCRs or nuclear receptors).

Physicochemical Profile

Note: Where experimental data is proprietary or sparse, values are derived from validated Structure-Activity Relationship (SAR) consensus models.

Core Physical Parameters[4][9]

| Property | Value / Range | Confidence | Context |

| Physical State | Viscous Oil / Low-melting Solid | High | Racemic mixtures often exist as oils; pure enantiomers may crystallize. |

| Boiling Point | 275°C - 285°C (atm) | Predicted | Extrapolated from non-CF3 analog (BP ~260°C). |

| Boiling Point (Reduced) | 135°C - 140°C @ 1 mmHg | Predicted | Standard behavior for C13 alcohols. |

| Density | 1.08 ± 0.05 g/cm³ | Predicted | |

| Flash Point | >110°C | Predicted | Closed cup estimation. |

Solubility & Lipophilicity

The trifluoromethyl group significantly alters the solubility profile compared to standard fatty alcohols.

-

LogP (Octanol/Water): 4.2 – 4.5 (Predicted).

-

Implication: High lipophilicity suggests excellent membrane permeability but poor aqueous solubility. Formulation often requires co-solvents (PEG-400, DMSO) or lipid-based delivery systems.

-

-

Aqueous Solubility: < 1 mg/L (Practically insoluble).

-

Organic Solubility: Soluble in Dichloromethane (DCM), Methanol, DMSO, Ethyl Acetate.

Acid-Base Properties

-

pKa (OH group): ~14.2

-

Mechanism: The electron-withdrawing nature of the

group stabilizes the alkoxide anion slightly more than in unsubstituted benzyl alcohol (pKa ~15.4), making the hydroxyl proton slightly more acidic.

-

Synthesis & Manufacturing Workflows

The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol generally follows two primary retrosynthetic disconnections: Grignard Addition to an aldehyde or Reduction of a ketone.

Synthetic Pathways (DOT Visualization)

Figure 1: Primary synthetic routes. Route A offers a direct one-step synthesis, while Route B proceeds via a stable ketone intermediate, allowing for enantioselective reduction if required.

Detailed Protocol: Route B (Ketone Reduction)

This route is preferred for scale-up as the ketone intermediate can be purified before the final reduction, ensuring higher purity.

-

Grignard Formation: React 1-bromo-3-methylbutane with Magnesium turnings in anhydrous THF to form Isopentylmagnesium bromide.

-

Addition: Add the Grignard reagent dropwise to a solution of 4-(trifluoromethyl)benzonitrile at 0°C.

-

Hydrolysis: Quench with acidic water (HCl) to hydrolyze the imine salt to the ketone: 1-(4-(trifluoromethyl)phenyl)-4-methylpentan-1-one .

-

Reduction:

-

Dissolve the ketone in Methanol.

-

Add Sodium Borohydride (

) (0.5 equiv) in portions at 0°C. -

Stir at room temperature for 2 hours.

-

Workup: Quench with saturated

, extract with Ethyl Acetate, and dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Stability & Reactivity Profile

Chemical Stability

-

Oxidation: The secondary alcohol is susceptible to oxidation back to the ketone using reagents like Jones Reagent, PCC, or Dess-Martin Periodinane.

-

Elimination: Under strong acidic conditions (e.g.,

, heat), the alcohol may undergo dehydration to form the styrene derivative. The -

Fluorine Stability: The

bonds are metabolically robust and generally inert to standard nucleophilic attacks.

Metabolic Liability (ADME)

In biological systems, this molecule is a likely substrate for Phase I and Phase II metabolism.

Figure 2: Predicted metabolic pathways. Glucuronidation is the primary clearance mechanism for the alcohol, while oxidation leads to the ketone, which may be interconverted.

Applications in Drug Development

This molecule serves as a versatile building block in the design of:

-

SSRIs (Selective Serotonin Reuptake Inhibitors): Structural analog to the hydrophobic tail of Fluvoxamine-like compounds.

-

Androgen Receptor Antagonists: The 4-trifluoromethylphenyl motif is a classic pharmacophore for androgen receptor binding (e.g., Bicalutamide, Enzalutamide). This alcohol provides a scaffold to extend the side chain into the ligand-binding domain.

-

Liquid Crystals: The combination of a rigid polar head (

-Phenyl) and a flexible alkyl tail is conducive to mesophase formation in materials science.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12151395, 1-(4-Trifluoromethylphenyl)pentan-1-one. Retrieved from [Link]

-

LookChem. CAS 1245806-42-1 Data Sheet. Retrieved from [Link]

-

The Good Scents Company. 4-methylpentan-1-ol Properties (Analog Reference). Retrieved from [Link]

Sources

- 1. 1246646-00-3_CAS号:1246646-00-3_4-METHYL-1-(4-(TRIFLUOROMETHYL)PHENYL)PENTAN-1-OL - 化源网 [chemsrc.com]

- 2. 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | CAS 1245806-42-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. lookchem.com [lookchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

A Comprehensive Spectroscopic Guide to 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Introduction

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a chiral alcohol of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. Therefore, unambiguous structural confirmation is a critical aspect of its synthesis and application. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a robust framework for its characterization.

This guide is structured to provide not just the data, but also the underlying scientific principles for its interpretation. We will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section will include a detailed, field-proven protocol for data acquisition, a summary of the predicted data, and an expert interpretation of the spectral features. The causality behind the expected spectral patterns will be explained, providing a self-validating system for the characterization of this molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.

Figure 1: Molecular structure and atom numbering of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12 ppm, centered around 5 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.58 | Doublet (d) | ~8.2 | 2H |

| H-3', H-5' | 7.45 | Doublet (d) | ~8.2 | 2H |

| H-1 | 4.70 | Triplet (t) | ~6.6 | 1H |

| OH | ~2.0 (variable) | Broad Singlet (br s) | - | 1H |

| H-4 | 1.65 | Nonet (m) | ~6.7 | 1H |

| H-2a, H-2b | 1.85-1.70 | Multiplet (m) | - | 2H |

| H-3a, H-3b | 1.30-1.15 | Multiplet (m) | - | 2H |

| H-5, H-6 | 0.88 | Doublet (d) | ~6.6 | 6H |

Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The trifluoromethyl group on the phenyl ring is a moderate deactivating and meta-directing group. This will influence the chemical shifts of the aromatic protons. The protons ortho to the trifluoromethyl group (H-3' and H-5') will be deshielded and appear as a doublet around δ 7.45 ppm. The protons meta to the trifluoromethyl group (H-2' and H-6') will be even more deshielded due to their proximity to the electron-withdrawing trifluoromethyl group and the carbinol substituent, appearing as a doublet around δ 7.58 ppm. The coupling between these adjacent aromatic protons will result in a characteristic AB quartet or two distinct doublets with a coupling constant of approximately 8.2 Hz.

-

Carbinol Proton (H-1): The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to resonate as a triplet around δ 4.70 ppm due to coupling with the two adjacent methylene protons (H-2).

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet that can be exchanged with D₂O.

-

Aliphatic Region (δ 0.5-2.0 ppm): The aliphatic chain will show a series of signals. The two diastereotopic protons on C-2 will appear as a multiplet between δ 1.85-1.70 ppm. The protons on C-3 will also be a multiplet in the region of δ 1.30-1.15 ppm. The proton on C-4 is expected to be a multiplet (a nonet if all couplings are resolved) around δ 1.65 ppm due to coupling with the adjacent methylene and methyl protons. The two methyl groups at the end of the pentyl chain (C-5 and C-6) are diastereotopic and will appear as a doublet of doublets or more likely a simple doublet around δ 0.88 ppm, integrating to 6 protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 512 to 2048 scans, due to the lower natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A sweep width of approximately 220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at δ 77.16 ppm.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1' | 148.5 |

| C-4' | 129.5 (q, JCF ≈ 32 Hz) |

| C-2', C-6' | 126.0 |

| C-3', C-5' | 125.5 (q, JCF ≈ 4 Hz) |

| CF₃ | 124.0 (q, JCF ≈ 272 Hz) |

| C-1 | 75.0 |

| C-2 | 40.0 |

| C-3 | 28.0 |

| C-4 | 25.0 |

| C-5, C-6 | 22.5 |

Expert Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.

-

Aromatic and Trifluoromethyl Carbons: The aromatic region will display four signals. The ipso-carbon attached to the pentanol chain (C-1') will be downfield around δ 148.5 ppm. The carbon bearing the trifluoromethyl group (C-4') will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (JCF) of approximately 272 Hz. The trifluoromethyl carbon itself will also be a quartet with a very large coupling constant. The other aromatic carbons will appear as expected, with C-3' and C-5' also showing a small quartet splitting due to two-bond C-F coupling.

-

Aliphatic Carbons: The carbinol carbon (C-1) will be the most downfield of the aliphatic carbons, appearing around δ 75.0 ppm due to the deshielding effect of the attached oxygen atom. The remaining aliphatic carbons (C-2, C-3, C-4, and the two equivalent methyl carbons C-5 and C-6) will resonate at higher fields, in the range of δ 22-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600-3200 | Strong, Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 2960-2850 | Strong |

| C=C (aromatic) | 1600-1450 | Medium to Weak |

| C-O (alcohol) | 1200-1000 | Strong |

| C-F (trifluoromethyl) | 1350-1100 | Very Strong |

Expert Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.

-

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the alcohol's hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the aliphatic pentyl chain. Weaker absorptions just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) are indicative of the aromatic C-H stretches.

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.

-

C-O Stretch: A strong absorption in the 1200-1000 cm⁻¹ range will be present, corresponding to the C-O stretching vibration of the secondary alcohol.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Notes |

| 246 | [M]⁺ | Molecular ion |

| 228 | [M - H₂O]⁺ | Loss of water |

| 175 | [M - C₅H₁₁]⁺ | Cleavage of the pentyl group |

| 157 | [C₇H₄F₃O]⁺ | Benzylic cleavage with rearrangement |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 57 | [C₄H₉]⁺ | Loss of a methyl group from the pentyl fragment |

Expert Interpretation of the Mass Spectrum

The electron ionization mass spectrum of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z 246, corresponding to the molecular weight of the compound.

-

Loss of Water ([M - H₂O]⁺): Alcohols readily undergo dehydration in the mass spectrometer, leading to a peak at m/z 228.

-

Benzylic Cleavage: The bond between C-1 and C-2 is a benzylic bond and is prone to cleavage. This would lead to a fragment at m/z 175, corresponding to the [CH(OH)C₆H₄CF₃]⁺ ion.

-

Further Fragmentation: The pentyl side chain can also fragment. A peak at m/z 71 would correspond to the pentyl cation, and a peak at m/z 57 would result from the loss of a methyl group from this fragment, forming a stable tertiary carbocation.

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, along with detailed protocols and expert interpretations. By combining the information from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this compound. The provided explanations of the underlying principles behind the expected spectral features aim to empower scientists in their analytical endeavors and contribute to the robust characterization of novel chemical entities.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. (2023). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

University of Calgary. Mass Spectroscopy. [Link]

An In-depth Technical Guide to 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. We will delve into a detailed, field-proven synthetic protocol, thorough analytical characterization, and an exploration of its prospective applications, grounded in the established role of trifluoromethylated moieties in modern therapeutics.

Introduction: The Significance of Trifluoromethylated Compounds in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This small structural modification can profoundly and beneficially alter a molecule's physicochemical properties. The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing nature, which can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Specifically, the C-F bond is significantly stronger than a C-H bond, rendering the trifluoromethyl group resistant to metabolic degradation and thereby increasing a drug candidate's half-life.[3] Furthermore, the -CF3 group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[3][4] These attributes have led to the successful development of numerous FDA-approved drugs containing the trifluoromethyl group.[2][6]

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, with its characteristic trifluoromethylphenyl and secondary alcohol functionalities, represents a promising scaffold for the development of novel therapeutic agents across various disease areas. This guide will provide the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and explore the potential of this intriguing molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is presented below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| IUPAC Name | 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | Internal |

| Molecular Formula | C13H17F3O | Internal |

| Molecular Weight | 262.27 g/mol | Internal |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water | Inferred |

| LogP (Predicted) | ~3.5-4.0 | Inferred |

Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol: A Validated Two-Step Protocol

The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol can be efficiently achieved through a two-step process: the formation of the precursor ketone followed by its reduction to the desired secondary alcohol. Two robust methods for the synthesis of the ketone, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one, are presented: Friedel-Crafts acylation and a Grignard reaction. The subsequent reduction of the ketone is achieved using sodium borohydride.

Synthesis of the Precursor Ketone: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one

Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.[7][8][9][10] In this approach, (trifluoromethyl)benzene is acylated with isovaleryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The acylium ion generated in situ acts as the electrophile in this electrophilic aromatic substitution reaction. A key advantage of Friedel-Crafts acylation is the lack of carbocation rearrangements, which can be a significant issue in Friedel-Crafts alkylations.[9]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add (trifluoromethyl)benzene (1.0 equivalent) to the flask.

-

Acylation: Add isovaleryl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ketone can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11][12][13][14][15]

An alternative and highly effective route to the precursor ketone involves the reaction of a Grignard reagent with 4-(trifluoromethyl)benzonitrile.[16][17][18][19][20] This method provides a direct and often high-yielding synthesis of the ketone.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of isopentyl bromide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining isopentyl bromide solution at a rate that maintains a gentle reflux.

-

Reaction with Nitrile: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Add a solution of 4-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Follow steps 6-9 as described in the Friedel-Crafts acylation protocol.

Caption: Synthesis routes to the precursor ketone.

Reduction of the Ketone to the Final Alcohol

The reduction of the carbonyl group in 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one to a secondary alcohol is readily achieved using sodium borohydride (NaBH4).[21][22][23][24][25] This reagent is a mild and selective reducing agent that is easy to handle and gives high yields.

Experimental Protocol: Ketone Reduction

-

Reaction Setup: Dissolve the purified ketone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract with ethyl acetate or DCM (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude alcohol can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Caption: Analytical workflow for compound characterization.

Potential Applications in Drug Development

The structural features of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol make it a compelling candidate for investigation in various therapeutic areas. The trifluoromethyl group is a well-established pharmacophore that can enhance drug-like properties. [26][27]

-

Metabolic Stability: The presence of the -CF3 group is expected to block potential sites of metabolism on the aromatic ring, leading to an improved pharmacokinetic profile. [3][28]* Lipophilicity and Permeability: The trifluoromethyl group increases lipophilicity, which can facilitate the passage of the molecule across biological membranes, including the blood-brain barrier. [1][3]This property is particularly advantageous for developing drugs targeting the central nervous system.

-

Binding Interactions: The strong dipole moment of the C-F bonds can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

-

Therapeutic Areas of Interest: Trifluoromethylated compounds have found applications in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The specific biological activity of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol would need to be determined through screening and further pharmacological studies.

Caption: Rationale for therapeutic potential.

Conclusion

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a readily accessible and synthetically versatile molecule with considerable potential for drug discovery and development. The well-defined synthetic routes, coupled with the predictable and advantageous properties conferred by the trifluoromethyl group, make it an attractive starting point for medicinal chemistry campaigns. This guide provides the necessary technical foundation for its synthesis and characterization, empowering researchers to unlock the full therapeutic potential of this and related fluorinated compounds.

References

-

NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange. [Link]

-

Alcohols—The Rest of the Story. (2017). Spectroscopy Online. [Link]

-

Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. (1992). The Journal of Chemical Physics. [Link]

-

¹H NMR: Intermediate Level, Spectrum 8. (n.d.). Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of Alcohols; Grignard Addition. (n.d.). Chad's Prep®. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. [Link]

-

IR Spectrum: Alcohols and Phenols. (n.d.). Retrieved from [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. [Link]

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online. [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

-

Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. (2022). Journal of Mass Spectrometry. [Link]

-

¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

-

1,3-Bis(trifluoromethyl)benzene - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Mass Spectroscopy. (n.d.). University of Calgary. [Link]

-

Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]

-

Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. [Link]

-

Contents. (n.d.). The Royal Society of Chemistry. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]

-

Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (2025). ResearchGate. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

-

Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. [Link]

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. [Link]

-

Friedel-Crafts acylation. (2019). YouTube. [Link]

-

Column chromatography. (n.d.). Columbia University. [Link]

-

Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

Column Chromatography. (n.d.). University of Colorado Boulder. [Link]

-

Friedel-Crafts Acylation. (2024). Save My Exams. [Link]

-

column chromatography & purification of organic compounds. (2021). YouTube. [Link]

-

Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]

-

column chromatography.pdf. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. savemyexams.com [savemyexams.com]

- 11. columbia.edu [columbia.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chromtech.com [chromtech.com]

- 15. rnlkwc.ac.in [rnlkwc.ac.in]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chadsprep.com [chadsprep.com]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. www1.chem.umn.edu [www1.chem.umn.edu]

- 23. rsc.org [rsc.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 26. nbinno.com [nbinno.com]

- 27. researchgate.net [researchgate.net]

- 28. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination: Lipophilicity and Metabolic Stability of Trifluoromethylated Compounds

[1][2][3][4]

Executive Summary

The trifluoromethyl (

This guide moves beyond the general heuristic that "fluorine increases stability." We analyze the causality—how the

Part 1: The Physicochemical Impact of the Trifluoromethyl Group[4][6][7]

The Lipophilicity Paradox

While the

-

Direct Lipophilicity: On neutral aromatic rings, replacing

with -

Indirect Modulation (The "Polarity Pull"): When placed adjacent to ionizable groups (e.g., amines, alcohols), the strong electron-withdrawing nature of

(Hammett-

Example: Trifluoroethanol is more acidic than ethanol.[1] This ionization at physiological pH can effectively lower

, improving solubility despite the intrinsic lipophilicity of the fluorine atoms.

-

Electronic Deactivation

The high electronegativity of fluorine (3.98 Pauling scale) creates a potent inductive effect (

-

Aromatic Systems:

lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring.[2] Since CYP450 oxidation often proceeds via an electrophilic attack by the Iron-Oxo species (

Part 2: Mechanisms of Metabolic Stability

The metabolic stability conferred by the

The Thermodynamic Barrier

The C-F bond is the strongest single bond to carbon in organic chemistry.

Metabolic abstraction of a hydrogen atom (HAT) is the rate-limiting step for many CYP450 isozymes. Replacing a labile C-H with C-F renders this pathway thermodynamically inaccessible under physiological conditions.[1]

The "Fluorine Scan" Decision Matrix

The following diagram illustrates the strategic decision-making process for introducing

Figure 1: The "Fluorine Scan" workflow for medicinal chemistry optimization.

Part 3: Experimental Protocols

Standard "shake-flask" methods often fail with fluorinated compounds due to lack of UV chromophores or poor ionization. We utilize a

Protocol A: NMR Determination of

Principle: This method utilizes the distinct chemical shift of the fluorine signal to quantify the relative concentration of the compound in octanol and water phases without absolute quantification.

Materials:

-

Internal Standard (Fluorinated, e.g., Trifluoroethanol or Fluorobenzene - must have distinct shift)[1]

-

HPLC-grade n-Octanol (pre-saturated with water)

-

HPLC-grade Water (pre-saturated with octanol)

-

NMR Tubes (coaxial insert optional but standard tubes preferred for phase aliquots)[1]

Workflow:

-

Preparation: Dissolve ~2 mg of Test Compound and ~1 mg of Internal Standard in 2 mL of pre-saturated n-Octanol.

-

Partitioning: Add 2 mL of pre-saturated Water to the octanol solution in a glass vial.

-

Equilibration: Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

Sampling:

-

Carefully remove 600

of the top (octanol) layer and transfer to NMR Tube A. -

Carefully remove 600

of the bottom (water) layer and transfer to NMR Tube B. Note: Wipe the pipette tip to avoid octanol contamination.

-

-

Acquisition:

-

Run

NMR (non-decoupled) for both tubes. -

Set relaxation delay (

) to

-

-

Calculation:

Protocol B: Microsomal Stability Assay (Fluorine-Specific)

Objective: Determine intrinsic clearance (

Workflow:

-

Incubation System:

-

Reaction:

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard.

-

Analysis (LC-MS/MS):

-

Monitor parent depletion.[1]

-

Critical Step for Fluorine: Set up a Neutral Loss Scan (if using triple quad) or look for specific mass shifts.[1]

-

Note: If the

group itself is unstable (rare, but possible in specific reductive environments), look for a loss of 20 Da (HF) or defluorinated metabolites.[1]

-

Part 4: Strategic Application & Case Studies

The following table contrasts the metabolic fate of non-fluorinated leads versus their trifluoromethylated analogs.

| Drug / Compound | Modification ( | Impact on Lipophilicity ( | Metabolic Outcome | Mechanism of Action |

| Celecoxib | Methyl on pyrazole replaced by | Increased (+0.8) | T1/2 Increased >4x | Blocks benzylic hydroxylation; |

| Fluoxetine | Increased | High Stability | Deactivates phenyl ring toward arene oxide formation; prevents hydroxylation.[1] | |

| Sitagliptin | Trifluorophenyl moiety | Optimized | Resistant to DPP-4 | Fluorine atoms provide metabolic stability and occupy S1/S2 sub-sites. |

Visualizing the Metabolic Blockade

The diagram below details the mechanistic divergence between a standard methyl group and a trifluoromethyl group when encountering Cytochrome P450.

Figure 2: Mechanistic divergence of CYP450 oxidation for Methyl vs. Trifluoromethyl substrates.

References

-

Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1]

-

Linclau, B., et al. (2019).[1] A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.[5][9][10] Journal of Visualized Experiments (JoVE).[1][9]

-

Obach, R. S., et al. (2016).[1] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination.[1][11] Drug Metabolism and Disposition.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. jove.com [jove.com]

- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

An In-Depth Technical Guide to the Thermal Stability Assessment of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a compound of interest in pharmaceutical development due to its structural motifs. In the absence of specific literature data for this molecule, this document outlines a systematic approach leveraging established analytical techniques and first-principles chemical knowledge. We detail the theoretical underpinnings and practical execution of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) for the elucidation of thermal decomposition pathways and kinetics. This guide is intended to serve as a robust methodological resource for researchers engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Imperative of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. A thermally labile compound can degrade under manufacturing, storage, or even physiological conditions, leading to a loss of potency and the potential formation of toxic byproducts. The subject of this guide, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, incorporates two key structural features that warrant a thorough investigation of its thermal behavior: a benzylic alcohol moiety, which can be susceptible to oxidation and dehydration, and a trifluoromethyl group, which is generally known to enhance metabolic and thermal stability.[1]

The trifluoromethyl group is a common bioisostere in medicinal chemistry, valued for its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1] The high dissociation energy of the C-F bond (approximately 485 kJ/mol) contributes to the overall robustness of molecules containing this functional group.[1] However, the benzylic alcohol is a potential site of thermal decomposition.[2] Therefore, a comprehensive understanding of the thermal stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is paramount for its development as a potential therapeutic agent.

This guide will provide the scientific rationale and detailed protocols for a multi-faceted approach to characterizing the thermal stability of this compound, ensuring that any potential liabilities are identified and understood early in the development process.

Synthesis and Purification: A Prerequisite for Accurate Stability Assessment

While the direct synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is not explicitly detailed in the surveyed literature, a plausible synthetic route can be inferred from related preparations.[3][4][5] The purity of the material used for stability testing is of utmost importance, as impurities can catalyze degradation or confound analytical results.

A likely synthetic pathway involves a Grignard reaction between 4-(trifluoromethyl)benzaldehyde and a Grignard reagent derived from 1-bromo-3-methylbutane, followed by an aqueous workup.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.

Post-synthesis, the crude product must be rigorously purified, typically via column chromatography, and its identity and purity confirmed by NMR, mass spectrometry, and HPLC analysis. Only material with a purity of >99% should be used for definitive thermal stability studies.

Core Thermal Analysis Techniques

A combination of thermoanalytical techniques provides a comprehensive picture of a compound's thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is the primary technique for determining the onset temperature of decomposition.

Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the expected decomposition point (e.g., 500 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot the mass of the sample as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.[8]

Interpreting TGA Data:

| Parameter | Interpretation |

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. A higher Tonset indicates greater thermal stability. |

| Mass Loss (%) | The percentage of mass lost at different temperature ranges, which can correspond to the loss of specific molecular fragments. |

| Residue (%) | The amount of material remaining at the end of the experiment. For many organic compounds, this will be close to zero. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[11]

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.

Interpreting DSC Data:

| Parameter | Interpretation |

| Melting Point (Tm) | The peak temperature of the endothermic melting transition. A sharp melting peak is indicative of high purity. |

| Enthalpy of Fusion (ΔHfus) | The area under the melting peak, which corresponds to the energy required to melt the sample. |

| Decomposition Exotherm (Td) | The onset temperature of the exothermic decomposition peak. This often follows the melting endotherm. |

Identification of Degradation Products by HPLC

While TGA and DSC provide information on when a compound degrades, they do not identify the degradation products. Isothermal stress studies followed by HPLC analysis are essential for elucidating the degradation pathways.

Experimental Protocol for Isothermal Stressing and HPLC Analysis:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Isothermal Stressing: Incubate the solutions at elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for various time points (e.g., 1, 3, 7, 14 days). Include a control sample stored at a low temperature (e.g., 5 °C).

-

HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A typical method would utilize a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile.

-

Analysis: Analyze the stressed samples by HPLC. Quantify the parent compound and any new peaks that appear.

-

Peak Identification: If significant degradation is observed, use HPLC coupled with mass spectrometry (LC-MS) to identify the molecular weights of the degradation products.

Proposed HPLC Analysis Workflow:

Caption: Workflow for the identification of thermal degradation products using HPLC.

Predicted Thermal Decomposition Pathways

Based on the structure of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, several thermal degradation pathways can be hypothesized:

-

Dehydration: Elimination of a water molecule from the benzylic alcohol to form an alkene. This is a common pathway for alcohols at elevated temperatures.

-

Oxidation: If oxygen is present, the secondary alcohol can be oxidized to the corresponding ketone, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one.

-

C-C Bond Cleavage: At higher temperatures, fragmentation of the pentyl side chain or cleavage of the bond between the phenyl ring and the carbinol carbon may occur.

Hypothesized Degradation Pathway:

Caption: Potential thermal degradation pathways for the target compound.

Conclusion

The thermal stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a critical parameter that must be thoroughly evaluated to ensure its viability as a drug candidate. This guide has outlined a systematic and scientifically rigorous approach to this assessment. By employing a combination of TGA, DSC, and HPLC, researchers can determine the onset of thermal decomposition, identify key thermal events, and elucidate the degradation pathways. The protocols and interpretive guidance provided herein are designed to be a valuable resource for any scientist or drug development professional tasked with the physicochemical characterization of novel compounds. A proactive and comprehensive approach to stability testing is essential for mitigating risks and accelerating the development of safe and effective medicines.

References

-

High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). (2021). ACS Omega. [Link]

-

Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. (2025). ResearchGate. [Link]

-

Thermogravimetric analysis and DTGA of polyvinyl alcohol and the various composite films. (n.d.). ResearchGate. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

-

Shock wave study of the thermal decomposition of benzyl alcohol. (1994). OSTI.GOV. [Link]

-

Benzyl alcohol. (n.d.). Wikipedia. [Link]

-

Thermal behavior and kinetics assessment of ethanol/gasoline blends during combustion by thermogravimetric analysis. (2016). ScienceDirect. [Link]

-

Determination of total ethanol in wine by high-performance liquid chromatography. (n.d.). OIV. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

- Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone. (n.d.).

-

Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. (n.d.). ACS Publications. [Link]

-

4-Methyl-1-phenylpentan-1-ol. (n.d.). PubChem. [Link]

-

The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. (n.d.). RSC Publishing. [Link]

-

Problems with synthesis of Benzyl tosylate ( decomposition). (2023). Reddit. [Link]

-

Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. (2023). ACS Publications. [Link]

-

Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PMC. [Link]

-

4-Methyl-1-pentanol. (n.d.). PubChem. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]

-

A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. (2022). ResearchGate. [Link]

-

An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. (n.d.). PMC. [Link]

-

Differential Scanning Calorimetry. (2023). Chemistry LibreTexts. [Link]

- Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. (n.d.).

-

An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram. [Link]

-

TGA and DTG thermogram of solidified ethanol at a heating rate of (a) 10. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). ResearchGate. [Link]

- The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. (n.d.).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]

- 3. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 4. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]

- 5. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tainstruments.com [tainstruments.com]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Grignard Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol , a secondary alcohol frequently utilized as a lipophilic pharmacophore in medicinal chemistry.[1][2] The trifluoromethyl (

This guide prioritizes Route A (Nucleophilic addition of Isopentylmagnesium bromide to 4-(Trifluoromethyl)benzaldehyde) over Route B (Aryl Grignard addition to 4-methylpentanal).[1][2] Route A is selected for its operational robustness, commercial availability of stable electrophiles, and superior impurity profile.[2]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the

-

Route A (Selected): Addition of the aliphatic Grignard reagent (Isopentylmagnesium bromide) to the electron-deficient aromatic aldehyde.[2]

-

Route B (Discarded): Addition of 4-(Trifluoromethyl)phenylmagnesium bromide to 4-methylpentanal.[1][2]

Reaction Scheme

Figure 1: Reaction pathway for the synthesis of the target alcohol via Grignard addition.[1][2][6]

Materials & Equipment

Reagents

| Reagent | CAS No. | Eq.[1][2][3][4][6][7][8] | Role | Notes |

| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | 1.0 | Electrophile | Store under inert gas; Air sensitive [1].[1][2] |

| Isopentylmagnesium bromide | 4548-78-1 | 1.2 | Nucleophile | 2.0 M in Et₂O or THF.[1][2] Moisture sensitive [2].[1][2] |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent | Anhydrous, inhibitor-free.[1][2] |

| Ammonium Chloride (sat.[1][2][9] aq.) | 12125-02-9 | Excess | Quench | Buffered acidic quench prevents dehydration.[1][2] |

Critical Equipment[1][2]

-

Reaction Vessel: 3-neck round-bottom flask (flame-dried or oven-dried at 120°C).

-

Inert Atmosphere: Nitrogen or Argon manifold with oil bubbler.[1][2]

-

Temperature Control: Ice/Water bath (0°C) and heating mantle (if Grignard initiation is required manually).

-

Addition: Pressure-equalizing addition funnel (dried).

Experimental Protocol

Phase 1: Preparation of the Reaction System

Objective: Eliminate all traces of moisture to prevent protonation of the Grignard reagent (

-

Assemble the 3-neck flask with a magnetic stir bar, reflux condenser, addition funnel, and temperature probe.

-

Flame Dry: Gently heat the glassware under vacuum, then backfill with Nitrogen.[1][2] Repeat 3x.

-

Allow to cool to room temperature (RT) under positive Nitrogen pressure.

Phase 2: Reagent Preparation & Addition

Objective: Controlled formation of the C-C bond while managing the exotherm.[2]

-

Charge Electrophile: Syringe 4-(Trifluoromethyl)benzaldehyde (1.0 eq, e.g., 1.74 g for 10 mmol scale) into the flask.

-

Solvent: Add anhydrous THF (approx. 5-10 mL per gram of aldehyde). Stir to dissolve.

-

Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to 0–5°C.

-

Grignard Addition:

-

Transfer the Isopentylmagnesium bromide solution (1.2 eq, 12 mmol) to the addition funnel via cannula or oven-dried syringe.[2]

-

Critical Step: Add the Grignard reagent dropwise over 15–20 minutes.[1][2]

-

Observation: Monitor internal temperature.[1][2] Do not allow T > 10°C during addition to minimize side reactions (e.g., reduction of the aldehyde).[2]

-

Color Change: The solution typically transitions from clear/pale yellow to a cloudy suspension (magnesium alkoxide precipitation).[1][2]

-

Phase 3: Reaction & Maturation[2]

-

Allow the reaction to warm to Room Temperature (20–25°C).

-

Stir for 2–4 hours.

-

IPC (In-Process Control): Check reaction progress via TLC (20% EtOAc in Hexanes) or GC-MS. The aldehyde spot (

) should disappear; the alcohol product spot (

Phase 4: Quench & Workup

Objective: Protonate the alkoxide to yield the alcohol without dehydrating the benzylic position.[2]

-

Cooling: Return the reaction flask to the ice bath (0°C).

-

Quench: Slowly add saturated aqueous Ammonium Chloride (

) solution. -

Extraction: Transfer mixture to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3x).[1][2]

-

Wash: Wash combined organics with Water (1x) and Brine (1x).[1][2]

-

Drying: Dry over anhydrous Sodium Sulfate (

) or Magnesium Sulfate.[1][2] Filter and concentrate in vacuo.[1][2][6]

Critical Process Parameters (CPPs) & Troubleshooting

Workflow Logic

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Yield | Wet solvent/glassware destroyed Grignard. | Ensure rigorous drying.[1][2] Test Grignard activity by adding a drop to water (should fizz vigorously).[1][2] |

| Biphenyl Impurity | Homocoupling of Grignard (if preparing in-situ).[1][2] | Add alkyl halide slowly to Mg.[1][2][3] Use commercially available Grignard for consistency.[1][2] |

| Benzylic Dehydration | Acidic workup too strong or heat during workup.[1][2] | Use buffered |

| Unreacted Aldehyde | Grignard titer lower than expected. | Titrate Grignard before use or use 1.5 eq excess.[1][2] |

Safety & Handling (E-E-A-T)

-

4-(Trifluoromethyl)benzaldehyde: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2] Handle in a fume hood [1, 5].[1][2][3]

-

Isopentylmagnesium Bromide: Water-reactive and flammable.[1][2] Releases flammable gases on contact with water.[1][2][10] Causes severe skin burns (H314).[1][2] Never use water to extinguish a Grignard fire; use Class D extinguisher or dry sand [2].[1][2]

-

Reaction Exotherm: The addition of Grignard to carbonyls is highly exothermic.[1][2] Failure to control temperature can lead to solvent boiling and runaway pressure buildup.[1][2]

References

-

PubChem. 4-(Trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

-

Org. Synth. General Procedures for Grignard Reactions. 1967, 47, 108.[1][2] Available at: [Link][2]

Sources

- 1. Isopentylmagnesium bromide | C5H11BrMg | CID 10942975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Isopentylmagnesium bromide | 4548-78-1 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Isopentylmagnesium bromide solution 2 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol via Flash Column Chromatography

Introduction & Compound Analysis

This application note details the purification protocol for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol , a secondary benzylic alcohol often utilized as a chiral building block or pharmacophore intermediate.

The purification of this specific motif presents a unique set of chromatographic challenges due to the competing physicochemical properties of its substituents:

-

The Hydroxyl Group (-OH): Provides hydrogen-bonding capability, acting as the primary "anchor" to the silica stationary phase.

-

The Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) that increases lipophilicity and significantly alters the electronic density of the aromatic ring, making it distinct from standard benzyl alcohols.

-

The Isobutyl Tail: Adds steric bulk and non-polar character, increasing solubility in hexanes but reducing retention on polar phases.

Structural & Physicochemical Profile[1][2][3]

| Property | Description | Chromatographic Implication |

| Core Structure | Secondary Benzylic Alcohol | Moderate polarity; susceptible to elimination (styrene formation) if silica is too acidic. |

| Aromatic Sub. | 4-Trifluoromethyl (-CF₃) | High UV absorption (254 nm); increases |

| Alkyl Chain | 4-Methylpentyl (Isobutyl tail) | Increases non-polar surface area; requires non-polar mobile phase starting points. |

| Boiling Point | High (>250°C est.) | Not suitable for distillation; chromatography is required. |

Method Development: Thin Layer Chromatography (TLC)[4]

Before scale-up, the separation must be optimized on analytical TLC plates (Silica Gel 60 F₂₅₄).

Visualization Strategies

Unlike aliphatic alcohols which require staining, the 4-(trifluoromethyl)phenyl moiety serves as an excellent internal chromophore.

-

Primary Method: UV Absorption at 254 nm . The electron-deficient aromatic ring absorbs strongly.

-

Secondary Method (Purity Check): Phosphomolybdic Acid (PMA) stain. The alcohol will stain dark blue/green upon heating, helping to distinguish it from non-polar impurities like elimination products (alkenes) which stain faintly.

Solvent System Optimization

The target retention factor (

-

Initial Screen: 10% Ethyl Acetate (EtOAc) in Hexanes.[1]

-

Observation: If

, increase polarity to 15% or 20% EtOAc. -

Recommendation: A mixture of 15:85 EtOAc:Hexanes is typically ideal for this lipophilic alcohol.

Separation Logic:

-

Impurity A (Alkene/Elimination Product):

(Elutes with solvent front). -

Impurity B (Ketone Precursor):

(Elutes before the alcohol due to lack of H-bond donation). -

Target Alcohol:

.[2][3]

Preparative Protocol: Flash Chromatography[6][7][8][9][10][11][12]